Journal Name:Dyes and Pigments
Journal ISSN:0143-7208
IF:5.122
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/405894/description#description
Year of Origin:1980
Publisher:Elsevier BV
Number of Articles Per Year:654
Publishing Cycle:Monthly
OA or Not:Not
Epoxides: Small Rings to Play with under Asymmetric Organocatalysis
Dyes and Pigments ( IF 5.122 ) Pub Date: 2022-03-29 , DOI: 10.1021/acsorginorgau.2c00009
Optically pure epoxides are recognized as highly valuable products and key intermediates, useful in different areas from pharmaceutical and agrochemical industries to natural product synthesis and materials science. The predictable fate of the ring-opening process, in terms of stereoselectivity and often of regioselectivity, enables useful functional groups to be installed at vicinal carbon atoms in a desired manner. In this way, products of widespread utility either for synthetic applications or as final products can be obtained. The advent of asymmetric organocatalysis provided a new convenient tool, not only for their preparation but also for the elaboration of this class of heterocycles. In this review, we focus on recent developments of stereoselective organocatalytic ring-opening reactions of meso-epoxides, kinetic resolution of racemic epoxides, and Meinwald-type rearrangement. Examples of asymmetric organocatalytic processes toward specific synthetic targets, which include ring opening of an epoxide intermediate, are also illustrated.
Detail
Versatile Interplay of Chalcogenide and Dichalcogenide Anions in the Thiovanadate Ba7S(VS3O)2(S2)3 and Its Selenide Derivatives: Elaboration and DFT Meta-GGA Study
Dyes and Pigments ( IF 5.122 ) Pub Date: 2023-05-02 , DOI: 10.1021/acsorginorgau.3c00006
Oxychalcogenides are emerging as promising alternative candidates for a variety of applications including for energy. Only few phases among them show the presence of Q–Q bonds (Q = chalcogenide anion) while they drastically alter the electronic structure and allow further structural flexibility. Four original oxy(poly)chalcogenide compounds in the system Ba–V–Q–O (Q = S, Se) were synthesized, characterized, and studied using density functional theory (DFT). The new structure type found for Ba7V2O2S13, which can be written as Ba7S(VS3O)2(S2)3, was substituted to yield three selenide derivatives Ba7V2O2S9.304Se3.696, Ba7V2O2S7.15Se5.85, and Ba7V2O2S6.85Se6.15. They represent original multiple-anion lattices and first members in the system Ba–V–Se–S–O. They exhibit in the first layer heteroleptic tetrahedra V5+S3O and isolated Q2– anions and in the second layer dichalcogenide pairs (Q2)2– with Q = S or Se. Selenide derivatives were attempted by targeting the selective substitution of isolated Q2– or (Q2)2– (in distinct layers) or both by selenide, but it systematically led to concomitant and partial substitution of both sites. A DFT meta-GGA study showed that selective substitution yields local constraints due to rigid VO3S and pairs. Experimentally, incorporation of selenide in both layers avoids geometrical mismatch and constraints. In such systems, we show that the interplay between the O/S anionic ratio around V5+, together with the presence/nature of the dichalcogenides (Q2)2– and isolated Q2–, impacts in unique manners the band gap and provides a rich background to tune the band gap and the symmetry.
Detail
High-Density Formation of Ir/MoOx Interface through Hybrid Clustering for Chemoselective Nitrostyrene Hydrogenation
Dyes and Pigments ( IF 5.122 ) Pub Date: 2023-07-13 , DOI: 10.1021/acsorginorgau.3c00017
To form high-density metal/oxide interfacial active sites, we developed a catalyst preparation method based on hybrid clustering. An iridium–molybdenum (Ir–Mo) hybrid clustering catalyst was prepared by using the hybrid cluster [(IrCp*)4Mo4O16] (Cp* = η5-C5Me5) as the precursor. The Ir–Mo hybrid clustering catalyst selectively reduced the nitro group in the hydrogenation of 4-nitrostyrene, whereas the coimpregnated Ir–Mo catalyst reduced both the nitro and vinyl groups nonselectively. The hybrid clustering catalyst also exhibited high selectivity, even at a high Ir loading (5 wt %), in contrast to Ir/MoO3, which exhibited high selectivity only at low Ir loadings (<0.3 wt %). In situ X-ray absorption spectroscopy analysis revealed that oxygen vacancies were formed at the Ir/MoOx interface in the presence of H2. We concluded that a high-density Ir/MoOx interface contributes to the preferential adsorption of nitro groups on vacant sites, promoting the selective hydrogenation of nitro groups.
Detail
Solvent Free Upgrading of 5-Hydroxymethylfurfural (HMF) with Levulinic Acid to HMF Levulinate Using Tin Exchanged Tungstophosphoric Acid Supported on K-10 Catalyst
Dyes and Pigments ( IF 5.122 ) Pub Date: 2022-10-03 , DOI: 10.1021/acsorginorgau.2c00027
The manufacture of high-value products from biomass derived platform chemicals is becoming an integral part of the biorefinery industry. In this study, we demonstrate a green catalytic process using solvent free conditions for the synthesis of hydroxymethylfurfural (HMF) levulinate from HMF and levulinic acid (LA) over tin exchanged tungstophosphoric acid (DTP) supported on K-10 (montmorillonite K-10 clay) as the catalyst. The structural properties of solid acid catalysts were characterized by using XRD, FT-IR, UV–vis, titration, and SEM techniques. Partial exchange of the H+ of DTP with Sn (x = 1) resulted in enhanced acidity of the catalyst and showed an increase in the catalytic activity as compared to the unsubstituted DTP/K-10 as the catalyst. The effects of different reaction parameters were studied and optimized to get high yields of HMF levulinate. The kinetic model was developed by considering the Langmuir–Hinshelwood–Hougen–Watson (LHHW) mechanism, and the activation energy was calculated to be 41.2 kJ mol–1. The prepared catalysts were easily recycled up to four times without any noticeable loss of activity, and hot filtration test indicated the heterogeneous nature of the catalytic activity. The overall process is environmentally benign and suitable for easy scale up.
Detail
3-Sulfonylindoles via Gold- or Silver-Catalyzed Cyclization─1,3-Sulfonyl Migration Sequences under Visible Light Irradiation
Dyes and Pigments ( IF 5.122 ) Pub Date: 2022-09-28 , DOI: 10.1021/acsorginorgau.2c00034
A pathway for the synthesis of 3-sulfonylindoles has been devised. Upon blue LED irradiation, in the presence of a gold(I) or a silver(I) salt, ortho-alkynyl N-sulfonyl precursors readily undergo a 5-endo-dig cyclization concomitant with a 1,3-sulfonyl migration. While the gold-catalyzed reaction takes place in photocatalyst-free conditions, an iridium photocatalyst (Ir[dF(CF3)ppy]2(dtbbpy)PF6) is necessary with silver catalysis. Mechanistic studies featuring the generation of a sulfonyl radical support this dichotomy.
Detail
Recent Advances in Light-Induced Selenylation
Dyes and Pigments ( IF 5.122 ) Pub Date: 2022-08-19 , DOI: 10.1021/acsorginorgau.2c00033
Selenium-containing organic molecules have recently found a plethora of applications, ranging from organic synthesis to pharmacology and material sciences. In view of these concepts, the development of mild, efficient, and general protocols for the formation of C–Se bonds is desirable, and light induced approaches are appealing ways. The aim of this Review is to provide the reader with the most recent examples of light promoted selenylation processes.
Detail
Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator
Dyes and Pigments ( IF 5.122 ) Pub Date: 2022-11-21 , DOI: 10.1021/acsorginorgau.2c00047
Anilines and substituted anilines are used on the multi-ton scale for producing polymers, pharmaceuticals, dyes, and other important compounds. Typically, these anilines are produced from their corresponding nitrobenzene precursors by reaction with hydrogen at high temperatures. However, this route suffers from a number of drawbacks, including the requirement to handle hydrogen gas, rather harsh reaction conditions that lead to a lack of selectivity and/or toleration of certain functional groups, and questionable environmental sustainability. In light of this, routes to the reduction of nitrobenzenes to their aniline derivatives that operate at room temperature, in aqueous solvent, and without the requirement to use harsh process conditions, hydrogen gas, or sacrificial reagents could be of tremendous benefit. Herein, we report on a highly selective electrocatalytic route for the reduction of nitrobenzenes to their corresponding anilines that works in aqueous solution at room temperature and which does not require the use of hydrogen gas or sacrificial reagents. The method uses a polyoxometalate redox mediator, which reversibly accepts electrons from the cathode and reacts with the nitrobenzenes in solution to reduce them to the corresponding anilines. A variety of substituted nitroarenes are explored as substrates, including those with potentially competing reducible groups and substrates that are difficult to reduce selectively by other means. In all cases, the selectivity for the redox-mediated route is higher than that for the direct reduction of the nitroarene substrates at the electrode, suggesting that redox-mediated electrochemical nitroarene reduction is a promising avenue for the more sustainable synthesis of substituted anilines.
Detail
Substituent-Induced Control of fac/mer Isomerism in Azine-NHC Fe(II) Complexes
Dyes and Pigments ( IF 5.122 ) Pub Date: 2022-09-28 , DOI: 10.1021/acsorginorgau.2c00038
The stereoselective synthesis of geometrical iron(II) complexes bearing azine-NHC ligands is described. Facial and meridional selectivity is achieved as a function of the steric demand of the azine unit, with no remarkable influence of the carbene nature. More specifically, meridional complexes are obtained upon selecting bulky 5-mesityl-substituted pyridyl coordinating units. Unexpectedly, increase of the steric hindrance in the α position with respect to the N coordinating atom results in an exclusive facial configuration, which is in stark contrast to the meridional selectivity induced by other reported α-substituted bidentate ligands. Investigation of the structure and the optical and electrochemical properties of the here-described complexes has revealed the non-negligible effect of the fac/mer ligand configuration around the metal center.
Detail
Evolution of Triangular All-Metal Aromatic Complexes from Bonding Quandaries to Powerful Catalytic Platforms
Dyes and Pigments ( IF 5.122 ) Pub Date: 2022-08-12 , DOI: 10.1021/acsorginorgau.2c00029
This manuscript describes an overview on the literature detailing the observation of trinuclear complexes that present delocalized metal–metal bonds similar to those of regular aromatics, which are formed combining main group elements. A particular emphasis is given to the structural and electronic features of aromatic clusters that are sufficiently stable to allow their isolation. In parallel to the description of their key bonding properties, the work presents reported catalytic applications of these complexes, which already span from elaborated C–C-forming cascades to highly efficient cross-coupling methods. These examples present peculiar aspects of the unique reactivity exerted by all-metal aromatic complexes, which can often be superior to their established, popular mononuclear peers in terms of chemoselectivity and chemical robustness.
Detail
Computational Study into the Effects of Countercations on the [P8W48O184]40– Polyoxometalate Wheel
Dyes and Pigments ( IF 5.122 ) Pub Date: 2023-07-22 , DOI: 10.1021/acsorginorgau.3c00014
Porous metal oxide materials have been obtained from a ring-shaped macrocyclic polyoxometalate (POM) structural building unit, [P8W48O184]40–. This is a tungsten oxide building block with an integrated “pore” of 1 nm in diameter, which, when connected with transition metal linkers, can assemble frameworks across a range of dimensions and which are generally referred to as POMzites. Our investigation proposes to gain a better understanding into the basic chemistry of this POM, specifically local electron densities and locations of countercations within and without the aforementioned pore. Through a rigorous benchmarking process, we discovered that 8 potassium cations, located within the pore, provided us with the most accurate model in terms of mimicking empirical properties to a sufficient degree of accuracy while also requiring a relatively small number of computer cores and hours to successfully complete a calculation. Additionally, we analyzed two other similar POMs from the literature, [As8W48O184]40– and [Se8W48O176]32–, in the hopes of determining whether they could be similarly incorporated into a POMzite network; given their close semblance in terms of local electron densities and interaction with potassium cations, we judge these POMs to be theoretically suitable as POMzite building blocks. Finally, we experimented with substituting different cations into the [P8W48O184]40– pore to observe the effect on pore dimensions and overall reactivity; we observed that the monocationic structures, particularly the Li8[P8W48O184]32– framework, yielded the least polarized structures. This correlates with the literature, validating our methodology for determining general POM characteristics and properties moving forward.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术2区 CHEMISTRY, APPLIED 应用化学2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
15.20 110 Science Citation Index Science Citation Index Expanded Not
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